3-Bromo-2-fluoro-6-nitrobenzyl bromide
Description
Properties
Molecular Formula |
C7H4Br2FNO2 |
|---|---|
Molecular Weight |
312.92 g/mol |
IUPAC Name |
1-bromo-3-(bromomethyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 |
InChI Key |
OUKZOARDDXDSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CBr)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-nitrobenzyl bromide typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of bromine atoms to specific positions on the benzene ring.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of 3-Bromo-2-fluoro-6-nitrobenzyl bromide may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Bromo-2-fluoro-6-aminobenzyl bromide .
Scientific Research Applications
3-Bromo-2-fluoro-6-nitrobenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-6-nitrobenzyl bromide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Reactivity
The reactivity and applications of benzyl bromide derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight and Stability: The target compound (MW: 302.37 g/mol, estimated) is heavier than non-nitro analogs like 2-bromo-3-fluorobenzyl bromide (MW: 241.92 g/mol) due to the nitro group. Nitro substituents increase density and thermal stability but may reduce solubility in polar solvents .
- Reactivity : The benzyl bromide group undergoes nucleophilic substitution (e.g., with amines or thiols) to form C–N or C–S bonds. The fluorine atom at C2 enhances electrophilicity via inductive effects, while the nitro group at C6 directs further substitution reactions to meta positions .
Functional Specificity
- Protein Modification : Unlike 2-methoxy-5-nitrobenzyl bromide, which selectively modifies tryptophan residues in proteins , the target compound’s fluorine and nitro groups may alter specificity toward cysteine or lysine residues, though this requires experimental validation.
- Synthetic Utility : Compared to 2-bromo-3-fluorobenzyl bromide, the nitro group in the target compound enables subsequent reduction to amines or conversion to hydroxylamines, expanding its utility in multistep syntheses .
Biological Activity
3-Bromo-2-fluoro-6-nitrobenzyl bromide is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHBrFNO
Molecular Weight: 292.92 g/mol
The compound features a bromine atom, a fluorine atom, and a nitro group attached to a benzyl moiety. These functional groups contribute to its reactivity and biological interactions.
The biological activity of 3-Bromo-2-fluoro-6-nitrobenzyl bromide is primarily attributed to its ability to interact with various molecular targets through electrophilic and nucleophilic mechanisms. The nitro group can undergo reduction to form an amine, which may play a role in its biological effects. Additionally, the bromine atoms can participate in substitution reactions, potentially leading to the formation of covalent bonds with target proteins or enzymes.
1. Enzyme Inhibition Studies
Research has indicated that 3-Bromo-2-fluoro-6-nitrobenzyl bromide can be utilized as an inhibitor in enzyme studies. Its interactions with specific enzymes can elucidate mechanisms of action and aid in the design of new inhibitors for therapeutic purposes. For instance, studies have shown that compounds with similar structures exhibit significant inhibition against various enzymes involved in metabolic pathways.
2. Antimicrobial Activity
Recent investigations into the antimicrobial properties of halogenated benzyl derivatives have revealed that compounds like 3-Bromo-2-fluoro-6-nitrobenzyl bromide demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances its antimicrobial efficacy by disrupting bacterial cell wall synthesis or function .
3. Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. For example, derivatives similar to 3-Bromo-2-fluoro-6-nitrobenzyl bromide have been evaluated for their effects on various tumor cell lines, showing varying degrees of cytotoxicity depending on the concentration used .
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of related compounds and found that certain nitro-substituted benzyl derivatives exhibited potent activity against Mycobacterium tuberculosis. While specific data on 3-Bromo-2-fluoro-6-nitrobenzyl bromide is limited, its structural similarities suggest potential efficacy against resistant strains .
Case Study 2: Selective Binding to Adenosine Receptors
Research into adenosine receptor agonists has shown that modifications on benzyl groups can significantly affect receptor selectivity and potency. Compounds with similar structures have been tested for their binding affinities at A3 adenosine receptors, indicating that halogen substitutions can enhance selectivity and therapeutic potential .
Synthesis and Chemical Reactions
3-Bromo-2-fluoro-6-nitrobenzyl bromide can be synthesized through various chemical reactions including:
- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts.
These reactions are crucial for generating derivatives that may exhibit enhanced biological activities.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-Bromo-2-fluoro-6-nitrobenzyl bromide be optimized to minimize nitro group reduction?
- Methodological Answer : Use low-temperature reactions (<30°C) and inert atmospheres (e.g., nitrogen or argon) to prevent thermal decomposition or reduction of the nitro group. Stepwise functionalization—introducing the nitro group after bromination and fluorination—can reduce side reactions. Monitor intermediates via TLC or HPLC, referencing protocols for structurally similar nitrobenzyl bromides .
Q. What purification techniques are effective for isolating 3-Bromo-2-fluoro-6-nitrobenzyl bromide given its thermal sensitivity?
- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) at controlled temperatures (e.g., 0–5°C) preserves thermal stability. Column chromatography with silica gel (60–120 mesh) and a gradient elution system (e.g., 5–20% ethyl acetate in hexane) can separate byproducts. Refer to mp data for analogous bromo-fluorobenzyl bromides (e.g., mp 30°C for 4-Bromo-2-fluorobenzyl bromide) for solvent selection .
Q. How can the stability of 3-Bromo-2-fluoro-6-nitrobenzyl bromide be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (using desiccators). Monitor degradation via ¹H NMR (e.g., disappearance of benzyl proton signals) and HPLC-UV (retention time shifts). Compare with stability data for nitrobenzyl bromides, which are prone to hydrolysis under acidic conditions .
Advanced Research Questions
Q. How can differential scanning calorimetry (DSC) and X-ray crystallography resolve contradictions in reported melting points for bromo-fluoro-nitrobenzyl derivatives?
- Methodological Answer : Perform DSC analysis to identify polymorphic transitions or decomposition events that may explain discrepancies (e.g., a reported mp of 30°C for 4-Bromo-2-fluorobenzyl bromide vs. observed decomposition at higher temps). Single-crystal X-ray diffraction can confirm molecular packing and purity. Cross-reference with historical data, noting methodological differences (e.g., heating rates) that impact mp measurements .
Q. What experimental designs can statistically optimize reaction yields while minimizing bromide byproduct formation?
- Methodological Answer : Use a central composite design (CCD) to test variables: temperature (20–50°C), stoichiometry (1–1.5 eq brominating agent), and solvent polarity (dichloromethane vs. DMF). Analyze responses (yield, bromide byproduct levels via ion chromatography) with ANOVA. For bromide quantification, adapt capillary electrophoresis protocols optimized for chloride/bromide separation using a borate buffer (pH 9.2) .
Q. How can bromine migration during nucleophilic substitution reactions of 3-Bromo-2-fluoro-6-nitrobenzyl bromide be tracked mechanistically?
- Methodological Answer : Employ isotopic labeling (e.g., ⁸¹Br) and monitor reaction pathways using LC-MS/MS. Compare kinetic isotope effects (KIEs) in SN2 vs. SN1 mechanisms. Computational modeling (DFT) can predict transition states and validate experimental observations. Reference tracer studies using bromide ions to track displacement efficiency .
Q. How should researchers validate analytical methods when faced with contradictory bromide quantification data (e.g., ion chromatography vs. ICP-MS)?
- Methodological Answer : Perform spike-and-recovery experiments with known bromide concentrations to assess matrix effects. Cross-validate using NMR integration of benzyl protons (quantitative ¹H NMR) or gravimetric analysis of silver bromide precipitates. Address discrepancies by standardizing sample preparation (e.g., acid digestion for ICP-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
